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Compound of Interest

Compound Name: BR102910

Cat. No.: B15291133

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-
associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a compelling
target for cancer therapy. Its limited expression in healthy tissues makes it an attractive
candidate for targeted drug development. This guide provides a comparative analysis of
BR102910, a novel FAP inhibitor, against other known FAP inhibitors, supported by
experimental data to inform preclinical and clinical research decisions.

Introduction to BR102910

BR102910 is a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2] It
exhibits nanomolar potency against FAP, making it a promising candidate for further
investigation in FAP-related pathologies, including cancer and fibrosis.[1][3]

Comparative Analysis of FAP Inhibitor Potency and
Selectivity

The efficacy of a FAP inhibitor is determined by its potency (IC50) and its selectivity against
other closely related proteases, such as Dipeptidyl Peptidases (DPPs) and Prolyl
Oligopeptidase (PREP). High selectivity is crucial to minimize off-target effects.
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Selectivity Selectivity

. FAP IC50 PREP IC50 DPP-1V IC50
Inhibitor (FAP vs. (FAP vs.
(nM) (M) (nM)
PREP) DPP-IV)
>10,000
_ i ~24,500 - >5,000 -
BR102910 1-2[1][2] 49[1] (Implied high
o 49,000 fold 10,000 fold
selectivity)[2]
~0.007 fold
Talabostat
560[4][5] 0.39 <4[6] ~0.7 fold (non-
(Val-boroPro) )
selective)
~0.01 fold
Linagliptin 89[7] >100 1[7] >1,123 fold (DPP-IV
selective)
FAPI-46 13.5[8] >1,000 >10,000[8] >74,000 fold >740 fold
FAP-2286 2.7[8] >1,000 >10,000[8] >370,000 fold  >3,700 fold

Table 1: In Vitro Potency and Selectivity of FAP Inhibitors. This table summarizes the half-
maximal inhibitory concentration (IC50) values of BR102910 and other FAP inhibitors against
FAP, PREP, and DPP-IV. Selectivity is calculated as the ratio of IC50 values. Higher fold values
indicate greater selectivity for FAP.

FAP Signaling Pathway in Cancer

FAP is implicated in promoting tumor growth, invasion, and metastasis through various
signaling pathways. Understanding these pathways is crucial for the rational design and
application of FAP inhibitors.
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Figure 1: FAP Signaling in Cancer. FAP contributes to cancer progression by degrading the
extracellular matrix and activating pro-tumorigenic signaling pathways like PI3K/AKT and
RAS/ERK.

Experimental Protocols
In Vitro FAP Enzyme Activity Assay

This protocol is a standard method for determining the 1C50 of FAP inhibitors.
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Prepare Reagents:
- Recombinant Human FAP
- FAP Assay Buffer
- Fluorogenic Substrate (e.g., Ala-Pro-AMC)
- Test Inhibitor (e.g., BR102910)

v

Plate Setup (96-well):
- Add FAP enzyme to wells
- Add serially diluted inhibitor

Pre-incubation
(e.g., 15 min at 37°C)

Add Fluorogenic Substrate

Measure Fluorescence Kinetically
(Excitation: 380 nm, Emission: 460 nm)

Data Analysis:
- Plot fluorescence vs. inhibitor concentration
- Calculate IC50 value

Click to download full resolution via product page

Figure 2: FAP Inhibition Assay Workflow. A typical workflow for determining the in vitro potency
of FAP inhibitors using a fluorogenic substrate.

Detailed Methodology:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15291133?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Reagents and Materials:

o

Recombinant human FAP (rhFAP)

[¢]

Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

[¢]

Fluorogenic Substrate: Z-Gly-Pro-AMC or Ala-Pro-AMC

[e]

Test inhibitors (BR102910 and comparators)

o

96-well black microtiter plates

e Procedure:

[¢]

rhFAP is diluted to a working concentration (e.g., 0.2 pug/mL) in Assay Buffer.
o Test inhibitors are serially diluted to the desired concentrations.

o In a 96-well plate, 50 pL of the diluted rhFAP solution is added to each well.
o 5 pL of the diluted inhibitor solutions are added to the respective wells.

o The plate is pre-incubated for 15 minutes at 37°C.

o The enzymatic reaction is initiated by adding 50 pL of the fluorogenic substrate (e.g., 100
UM).

o Fluorescence is measured kinetically for at least 5 minutes using a plate reader with
excitation at 380 nm and emission at 460 nm.

o Data Analysis:

o

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

[¢]

The percent inhibition is calculated relative to a vehicle control (DMSO).

o

IC50 values are determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter logistic equation.
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In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of FAP inhibitors.

Cell Culture:
- FAP-expressing cancer cells
(e.g., HT1080-hFAP, USB7MG)

v

Tumor Implantation:
- Subcutaneous injection of cells
into immunocompromised mice

v

Allow Tumors to Grow
to a Palpable Size

Treatment Administration:
- Administer inhibitor (e.g., BR102910)
or vehicle control (e.g., oral gavage)

Monitor Tumor Growth
and Body Weight

Endpoint:
- Euthanize mice
- Excise and analyze tumors
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Figure 3: In Vivo Efficacy Study Workflow. A generalized workflow for assessing the anti-tumor
effects of FAP inhibitors in a xenograft mouse model.
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Detailed Methodology:
e Cell Lines and Animal Models:
o FAP-expressing cancer cell lines such as HT1080-hFAP or U87MG are commonly used.[9]

o Immunocompromised mice (e.g., hude or SCID) are used to prevent rejection of human
tumor xenografts.

e Tumor Implantation and Growth:

o A suspension of cancer cells (e.g., 1 x 1076 cells) is injected subcutaneously into the flank
of each mouse.

o Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm3) before the start
of treatment.

e Inhibitor Administration:
o Mice are randomized into treatment and control groups.

o BR102910 or a comparator is administered at various doses (e.g., 0-30 mg/kg) via a
suitable route (e.g., oral gavage) on a defined schedule.[1]

» Efficacy Evaluation:
o Tumor volume is measured regularly (e.g., twice a week) using calipers.
o Animal body weight is monitored as an indicator of toxicity.

o At the end of the study, tumors are excised, weighed, and may be used for further analysis
(e.g., immunohistochemistry for FAP expression, biomarker analysis).

Conclusion

BR102910 emerges as a highly potent and selective FAP inhibitor with a favorable in vitro
profile. Its nanomolar potency against FAP and significant selectivity over related proteases like
PREP and DPP-IV position it as a strong candidate for further preclinical and clinical
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development. The comparative data presented in this guide, along with the detailed
experimental protocols, provide a valuable resource for researchers in the field of FAP-targeted
therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of
BR102910 in various cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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